molecular formula C25H31N3O4 B11447361 N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11447361
M. Wt: 437.5 g/mol
InChI Key: NVDXIALPFYFQHO-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: is a complex organic compound that belongs to the class of quinazoline derivatives The structure of this compound includes a quinazoline core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Attachment of the 2-ethylhexyl Group: The 2-ethylhexyl group can be attached via an alkylation reaction using 2-ethylhexyl bromide and a strong base such as sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially converting the dioxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and ethylhexyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Medicine:

    Anticancer Activity: The compound has shown potential anticancer activity by inhibiting the growth of cancer cells.

    Antimicrobial Activity: It may possess antimicrobial properties, making it useful in the development of new antibiotics.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

    Agrochemicals: It may be used in the development of new agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, it can interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

  • N-(2-ethylhexyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide
  • N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-sulfonamide

Uniqueness: The unique combination of functional groups in N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide contributes to its distinct chemical properties and potential applications. The presence of the 4-methoxybenzyl group enhances its biological activity, while the 2-ethylhexyl group improves its solubility and bioavailability. Compared to similar compounds, it may exhibit superior efficacy in certain applications, such as enzyme inhibition and antimicrobial activity.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

N-(2-ethylhexyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H31N3O4/c1-4-6-7-17(5-2)15-26-23(29)19-10-13-21-22(14-19)27-25(31)28(24(21)30)16-18-8-11-20(32-3)12-9-18/h8-14,17H,4-7,15-16H2,1-3H3,(H,26,29)(H,27,31)

InChI Key

NVDXIALPFYFQHO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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